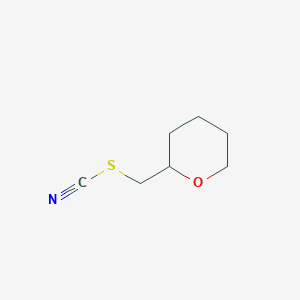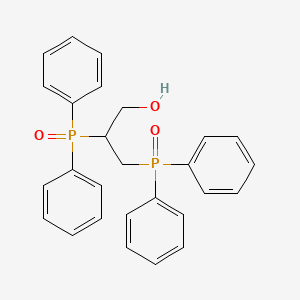
1-Propanol, 2,3-bis(diphenylphosphinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 2,3-bis(diphenylphosphinyl)- is an organic compound with the molecular formula C27H26O3P2. This compound is characterized by the presence of two diphenylphosphinyl groups attached to a 1-propanol backbone. It contains a total of 61 bonds, including 35 non-hydrogen bonds, 26 multiple bonds, 8 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 2 phosphorane groups .
Vorbereitungsmethoden
The synthesis of 1-Propanol, 2,3-bis(diphenylphosphinyl)- typically involves the reaction of 1-propanol with diphenylphosphine oxide under specific conditions. The reaction conditions often include the use of a catalyst and a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Analyse Chemischer Reaktionen
1-Propanol, 2,3-bis(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2,3-bis(diphenylphosphinyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 1-Propanol, 2,3-bis(diphenylphosphinyl)- involves its interaction with molecular targets through its phosphine and hydroxyl groups. These interactions can lead to the formation of coordination complexes and influence various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with metal ions and other molecules .
Vergleich Mit ähnlichen Verbindungen
1-Propanol, 2,3-bis(diphenylphosphinyl)- can be compared with other similar compounds such as:
1,3-Bis(diphenylphosphino)propane: This compound also contains diphenylphosphine groups but differs in its backbone structure.
1,3-Bis(allyloxy)-2-propanol: This compound has allyloxy groups instead of diphenylphosphinyl groups.
1,3-Bis(diphenylphosphino)propane dichloronickel(II): This is a coordination complex involving diphenylphosphino groups and nickel
The uniqueness of 1-Propanol, 2,3-bis(diphenylphosphinyl)- lies in its specific structure and the presence of both phosphine and hydroxyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
113882-67-0 |
|---|---|
Molekularformel |
C27H26O3P2 |
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
2,3-bis(diphenylphosphoryl)propan-1-ol |
InChI |
InChI=1S/C27H26O3P2/c28-21-27(32(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26)22-31(29,23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20,27-28H,21-22H2 |
InChI-Schlüssel |
STMQJBRDKDXHAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CC(CO)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


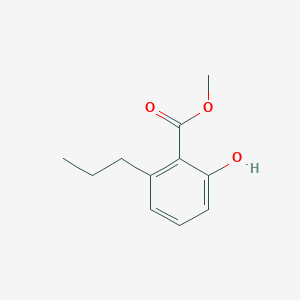

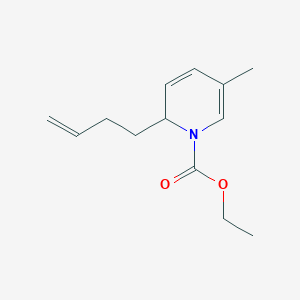
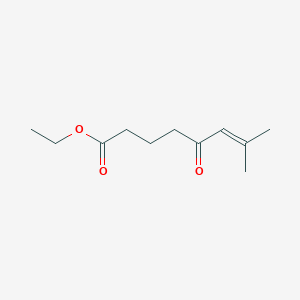
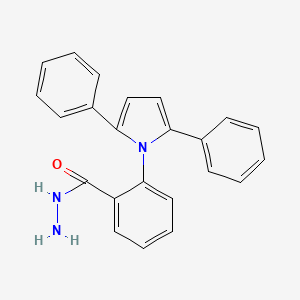
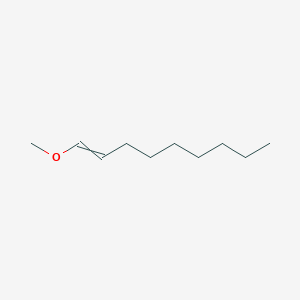
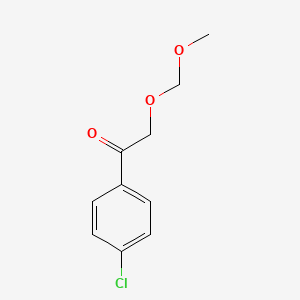
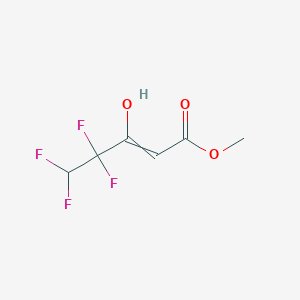
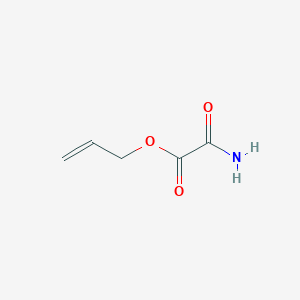
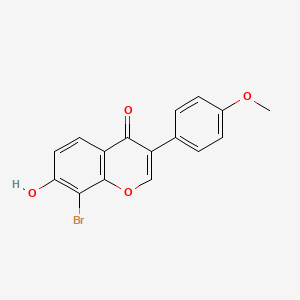
![2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile](/img/structure/B14303008.png)
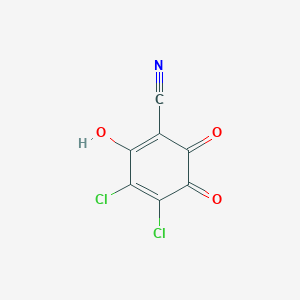
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
